molecular formula C8H5BrN2O3 B1288942 4-Bromo-7-nitroisoindolin-1-one CAS No. 765948-99-0

4-Bromo-7-nitroisoindolin-1-one

Cat. No.: B1288942
CAS No.: 765948-99-0
M. Wt: 257.04 g/mol
InChI Key: WQYRRWFXNSLCHC-UHFFFAOYSA-N
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Description

4-Bromo-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups at the 4 and 7 positions, respectively

Preparation Methods

The synthesis of 4-Bromo-7-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 4-bromoisoindolin-1-one using a mixture of sulfuric acid and nitric acid at low temperatures . This reaction typically yields a high purity product with a yield of around 91%.

Another method involves the bromination of 7-nitroisoindolin-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . This method also provides a high yield of the desired product.

Chemical Reactions Analysis

4-Bromo-7-nitroisoindolin-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-7-nitroisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Bromo-7-nitroisoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-bromo-7-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRRWFXNSLCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765948-99-0
Record name 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 0° C. solution of Example 1C (5 g, 23.6 mmol) in 10 mL sulfuric acid was treated with a solution of concentrated nitric acid (1.55 mL, 24.7 mmol) in 10 mL sulfuric acid via addition funnel. The resulting mixture was stirred at 0° C. for 1 hour, warmed to room temperature, stirred overnight, poured over ice, and filtered. The filter cake was washed with water and diethyl ether and then dried to give 5.39 g of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 4.39 (s, 2H); 7.88 (d, J=8.1 Hz, 1H); 8.05 (d, J=8.5 Hz, 1H); 9.17 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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